3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Description
The compound 3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic molecule featuring a fused isothiazolo[4,3-d]pyrimidine-dione core. Key structural elements include:
- 6-isobutyl substituent: A branched alkyl chain at position 6, which may influence lipophilicity and metabolic stability.
- Piperazine-1-carbonyl group: A piperazine ring linked via a carbonyl group at position 3, with a 4-fluorophenyl moiety attached to the piperazine nitrogen. The fluorine atom likely enhances electronic effects and binding affinity to biological targets.
The isothiazolo-pyrimidine core is rare in literature but shares similarities with pyridazinones and thieno-pyridines, which are associated with diverse bioactivities .
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3S/c1-12(2)11-26-18(27)16-15(22-20(26)29)17(30-23-16)19(28)25-9-7-24(8-10-25)14-5-3-13(21)4-6-14/h3-6,12H,7-11H2,1-2H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELLPSKKWPSZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves multi-step organic reactions. One common route includes:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine through the reaction of 4-fluoroaniline with piperazine under controlled conditions.
Coupling Reaction: The piperazine derivative is then coupled with an appropriate isothiazolopyrimidine precursor using a coupling agent such as carbodiimide.
Cyclization and Functionalization: The intermediate product undergoes cyclization and further functionalization to introduce the isobutyl group and complete the formation of the isothiazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups, potentially altering the biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for diverse modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit activity against certain diseases due to its interaction with specific molecular targets, making it a subject of interest in drug discovery and development.
Industry
Industrially, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of 3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, while the isothiazolopyrimidine core may modulate the compound’s overall activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and inferred properties compared to related compounds:
Key Observations:
Piperazine Substituent Effects :
- The target compound’s 4-fluorophenyl group on piperazine contrasts with the o-tolyl group in ’s analog. Fluorine’s electronegativity may improve target binding compared to methyl groups, as seen in fluorinated pesticides like fipronil .
- Piperazine derivatives in (e.g., compound 5) highlight the role of arylpiperazines in modulating receptor interactions, suggesting the target’s piperazine moiety could enhance CNS or pesticidal activity .
Alkyl/Aryl Group Impact :
- The 6-isobutyl group in the target compound may confer greater steric bulk and lipophilicity than the 6-butyl or 4-methylbenzyl groups in analogs . This could influence solubility and membrane permeability.
Core Structure Differences: The isothiazolo-pyrimidine-dione core is distinct from pyridine-thiones () and pyrazoles ().
Synthetic Routes :
- describes the use of α,β-unsaturated ketones and cyclization reactions to synthesize pyridine derivatives. The target compound may employ similar strategies, with piperazine coupling via carbonyl groups .
Research Implications and Gaps
- Pharmacological Potential: While direct data are lacking, structural parallels to antimicrobial () and pesticidal () compounds suggest the target could be explored in these domains.
- Structure-Activity Relationship (SAR) : Systematic modifications to the piperazine substituent (e.g., replacing fluorine with chlorine or trifluoromethyl groups) could optimize activity, as seen in fipronil .
- Synthetic Feasibility : ’s coupling methods for arylpiperazines provide a template for scalable synthesis of the target compound .
Biological Activity
The compound 3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to a class of isothiazolo[4,3-d]pyrimidine derivatives, characterized by the presence of a piperazine moiety and a fluorophenyl group. The synthesis typically involves multi-step reactions, including cyclization and functional group modifications to yield the desired structure. The synthetic routes often leverage established methodologies for constructing heterocyclic frameworks, ensuring high purity and yield of the final product.
Table 1: Chemical Structure
| Component | Description |
|---|---|
| Molecular Formula | C₁₅H₁₈FN₃O₂S |
| Molecular Weight | 325.38 g/mol |
| Key Functional Groups | Isothiazole, Pyrimidine, Piperazine |
| Synthesis Method | Multi-step organic synthesis |
Inhibitory Effects on Enzymes
Recent studies have indicated that derivatives of isothiazolo[4,3-d]pyrimidine exhibit significant inhibitory activity against various enzymes. For instance, compounds structurally related to the target molecule have demonstrated potent inhibition of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters.
- Monoamine Oxidase Inhibition : A closely related compound was reported to inhibit MAO-B with an IC₅₀ value of 0.013 µM, showcasing its potential in treating neurodegenerative disorders such as Alzheimer's disease. The selectivity for MAO-B over MAO-A suggests a favorable safety profile for neurological applications .
Antimicrobial Activity
The antimicrobial properties of similar piperazine derivatives have been explored extensively. Research indicates that these compounds can exhibit broad-spectrum antibacterial and antifungal activities. For instance, hybrid molecules incorporating the piperazine scaffold have shown promising results against various bacterial strains.
- Antimicrobial Efficacy : In vitro studies revealed that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. The cytotoxic effects of related piperazine derivatives were investigated using healthy fibroblast cell lines (L929).
- Cytotoxicity Results : One study found that while some derivatives caused significant cell death at higher concentrations, others exhibited low toxicity at similar doses, suggesting a potential therapeutic window for further development .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in neurotransmitter regulation and microbial growth inhibition.
Potential Mechanisms Include:
- Enzyme Inhibition : Binding to active sites of enzymes like MAO-B leading to altered neurotransmitter levels.
- Receptor Modulation : Interaction with serotonin or dopamine receptors may contribute to its neuropharmacological effects.
Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of related compounds demonstrated that they could reduce oxidative stress markers in neuronal cell cultures. This suggests a potential role in protecting against neurodegeneration.
Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity against resistant bacterial strains. Compounds showed significant inhibition compared to control groups, indicating their viability as alternative therapies in combating antibiotic resistance .
Q & A
Q. What are the optimal synthetic strategies for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves multi-step organic reactions. Key steps include:
- Nucleophilic substitution for introducing the fluorophenyl group (e.g., using 4-fluorophenylboronic acid in Suzuki coupling) .
- Mannich reaction or amide coupling to attach the piperazine-carbonyl moiety to the isothiazolopyrimidine core .
- Recrystallization or column chromatography for purification, with yields optimized by controlling temperature (60–120°C) and solvent polarity (e.g., DMF or dichloromethane) .
- Critical parameters: pH (6–8 for coupling reactions), catalyst choice (e.g., Pd for cross-coupling), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., fluorophenyl proton signals at δ 7.1–7.4 ppm) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₂₁H₂₂FN₅O₃S: 444.145) .
- X-ray crystallography for absolute configuration determination if single crystals are obtainable .
- FT-IR to detect carbonyl (C=O stretch ~1680 cm⁻¹) and isothiazole ring vibrations .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer: Prioritize assays based on structural analogs:
- Enzyme inhibition assays (e.g., kinases, phosphodiesterases) due to the piperazine-carbonyl motif’s affinity for ATP-binding pockets .
- Receptor binding studies (e.g., serotonin/dopamine receptors) using radioligand displacement (IC₅₀ determination) .
- Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer:
- Dose-response curve normalization : Compare IC₅₀ values under standardized conditions (e.g., 48-hour exposure vs. 72-hour) .
- Structural analogs analysis : Evaluate activity differences in compounds with minor substitutions (e.g., 2-fluorophenyl vs. 4-fluorophenyl) .
- Assay interference checks : Test for false positives due to compound fluorescence or aggregation using controls like 0.1% DMSO .
Q. What computational methods aid in predicting the compound’s pharmacokinetic (PK) profile?
- Methodological Answer:
- Molecular docking (AutoDock Vina) to predict binding modes to cytochrome P450 enzymes (CYP3A4/2D6) for metabolism studies .
- QSAR models to estimate logP (lipophilicity) and BBB permeability, critical for CNS-targeted applications .
- MD simulations (GROMACS) to assess stability in physiological conditions (e.g., aqueous solubility, protein interactions) .
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Methodological Answer:
- Flow chemistry : Continuous processing reduces side reactions (e.g., epimerization) during piperazine coupling .
- Microwave-assisted synthesis : Accelerate reaction times (e.g., from 12 hours to 2 hours) for steps like cyclization .
- DoE (Design of Experiments) : Optimize parameters (solvent ratio, catalyst loading) using software like MODDE® .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
